3-Octanone, 2-phenyl-
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Overview
Description
3-Octanone, 2-phenyl- is an organic compound with the molecular formula C14H20O. It is also known by its systematic name, 2-Phenyl-3-octanone. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. It is a colorless liquid with a pleasant fragrance and is used in various applications, including as a flavor and fragrance ingredient .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octanone, 2-phenyl- typically involves the Friedel-Crafts acylation of benzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Acylation: Benzene reacts with octanoyl chloride in the presence of AlCl3 to form 2-Phenyl-3-octanone. [ \text{C6H6 + C8H15ClO → C14H20O + HCl} ]
Industrial Production Methods
Industrial production of 3-Octanone, 2-phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
3-Octanone, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Nitro, sulfonic, or other substituted aromatic compounds.
Scientific Research Applications
3-Octanone, 2-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Octanone, 2-phenyl- involves its interaction with biological membranes and enzymes. As a VOC, it can inhibit fungal growth by disrupting cell membrane integrity and interfering with metabolic pathways. The compound’s antimicrobial activity is attributed to its ability to penetrate cell walls and inhibit essential enzymatic functions .
Comparison with Similar Compounds
3-Octanone, 2-phenyl- can be compared with other similar compounds such as:
2-Octanone: Another ketone with a similar structure but different functional properties.
4-Octanone: A structural isomer with variations in reactivity and applications.
2-Phenyl-2-propanol: A related compound with a hydroxyl group instead of a carbonyl group, leading to different chemical behavior.
The uniqueness of 3-Octanone, 2-phenyl- lies in its specific combination of a phenyl group and an octanone chain, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
583037-23-4 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-phenyloctan-3-one |
InChI |
InChI=1S/C14H20O/c1-3-4-6-11-14(15)12(2)13-9-7-5-8-10-13/h5,7-10,12H,3-4,6,11H2,1-2H3 |
InChI Key |
HWRGBZHBWCWCQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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